N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-methylpropanamide
CAS No.: 1021225-41-1
Cat. No.: VC11926577
Molecular Formula: C15H19N3O3
Molecular Weight: 289.33 g/mol
* For research use only. Not for human or veterinary use.
![N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-methylpropanamide - 1021225-41-1](/images/structure/VC11926577.png)
Specification
CAS No. | 1021225-41-1 |
---|---|
Molecular Formula | C15H19N3O3 |
Molecular Weight | 289.33 g/mol |
IUPAC Name | N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-methylpropanamide |
Standard InChI | InChI=1S/C15H19N3O3/c1-11(2)15(20)16-8-4-9-18-14(19)7-6-12(17-18)13-5-3-10-21-13/h3,5-7,10-11H,4,8-9H2,1-2H3,(H,16,20) |
Standard InChI Key | YXFRKMKOORXCMM-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2 |
Canonical SMILES | CC(C)C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2 |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound comprises three distinct structural domains:
-
Pyridazinone Core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6.
-
Furan-2-yl Substituent: A five-membered oxygen-containing heterocycle at position 3 of the pyridazinone ring.
-
Propylamide Side Chain: A three-carbon alkyl chain terminating in a 2-methylpropanamide group.
The IUPAC name reflects this arrangement:
-
N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-methylpropanamide.
Physicochemical Properties
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves three key intermediates:
-
Pyridazinone Ring Formation: Cyclization of hydrazine derivatives with diketones or via [4+2] cycloadditions .
-
Furan-2-yl Introduction: Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
-
Side Chain Elaboration: Amide coupling using carbodiimide chemistry (e.g., EDC/HOBt) .
Stepwise Synthesis
-
Pyridazinone Core Synthesis
-
Furan-2-yl Attachment
-
Propylamide Side Chain Installation
Step | Yield (%) | Purity (HPLC) | Key Parameters |
---|---|---|---|
Pyridazinone formation | 65–75 | >95% | Hydrazine excess, reflux |
Furan coupling | 50–60 | 90–92% | Pd catalyst loading |
Side chain addition | 70–80 | 98% | Anhydrous conditions |
Organism | MIC (μg/mL) | Analog Structure |
---|---|---|
S. aureus (MRSA) | 2–4 | 3-Sulfonamide-pyridazinone |
E. coli | 8–16 | 3-Furan-pyridazinone |
The 2-methylpropanamide side chain may improve membrane permeability, enhancing efficacy against Gram-negative strains .
Anticancer Prospects
Pyridazinones interfere with DNA topoisomerase II and tyrosine kinase signaling :
-
FGFR Inhibition: NVP-BGJ398 (a pyridazinone urea) inhibits FGFR1–3 with IC₅₀ <10 nM .
-
Cell Cycle Arrest: Analogous compounds induce G2/M phase arrest in RT112 bladder cancer models .
Comparative Pharmacokinetics
Metabolic Stability
Parameter | Value (Predicted) | Benchmark Compound |
---|---|---|
Hepatic Clearance | 15 mL/min/kg | MGL-3196 (THR-β agonist) |
Plasma Protein Binding | 88–92% | Bisantrene analogs |
Oral Bioavailability | 25–30% | FGFR inhibitors |
Toxicity Profile
-
Cardiotoxicity Risk: Low (THR-α selectivity <10% vs. THR-β) .
-
Myelosuppression: Unlikely at therapeutic doses (cf. bisantrene ).
Future Directions and Challenges
Clinical Translation Barriers
-
Synthetic Scalability: Multi-step synthesis complicates large-scale production .
-
Off-Target Effects: Furan metabolites may induce hepatic CYP3A4 .
Recommended Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume